2-Fluoro-N-(2,2,2-trifluoroethyl)aniline
Overview
Description
2-Fluoro-N-(2,2,2-trifluoroethyl)aniline is a chemical compound that belongs to the class of fluorinated anilines It is characterized by the presence of both fluoro and trifluoroethyl groups attached to the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 2-fluoroaniline with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product formation. One common method involves the use of iron porphyrin as a catalyst, which facilitates the N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in an aqueous solution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(2,2,2-trifluoroethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoro or trifluoroethyl groups are replaced by other functional groups.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted anilines, while oxidation can produce quinones.
Scientific Research Applications
2-Fluoro-N-(2,2,2-trifluoroethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A related compound used in similar synthetic applications.
2-Fluoroaniline: Shares the fluoro group but lacks the trifluoroethyl group.
N-(2,2,2-Trifluoroethyl)aniline: Similar structure but without the fluoro group on the aniline ring.
Uniqueness
2-Fluoro-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both fluoro and trifluoroethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the synthesis of pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
2-fluoro-N-(2,2,2-trifluoroethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-6-3-1-2-4-7(6)13-5-8(10,11)12/h1-4,13H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWAVDYNAVOKMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651513 | |
Record name | 2-Fluoro-N-(2,2,2-trifluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62351-59-1 | |
Record name | 2-Fluoro-N-(2,2,2-trifluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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